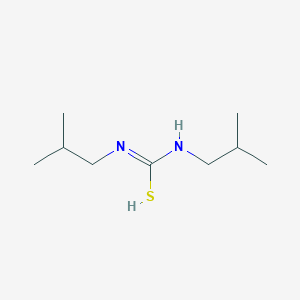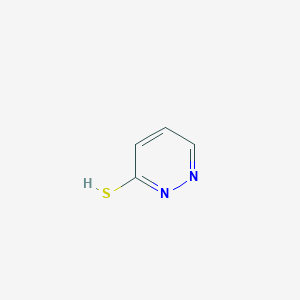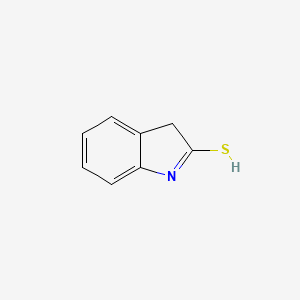![molecular formula C21H18S B7778638 [3-Phenyl-2-(phenylsulfanyl)prop-2-EN-1-YL]benzene](/img/structure/B7778638.png)
[3-Phenyl-2-(phenylsulfanyl)prop-2-EN-1-YL]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-Phenyl-2-(phenylsulfanyl)prop-2-EN-1-YL]benzene is an organic compound with the molecular formula C21H18S It is characterized by the presence of a phenyl group attached to a prop-2-en-1-yl chain, which is further substituted with a phenylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Phenyl-2-(phenylsulfanyl)prop-2-EN-1-YL]benzene typically involves the reaction of a phenyl-substituted alkene with a phenylsulfanyl reagent under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-sulfur bond. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent, such as tetrahydrofuran or dimethylformamide, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
[3-Phenyl-2-(phenylsulfanyl)prop-2-EN-1-YL]benzene undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
[3-Phenyl-2-(phenylsulfanyl)prop-2-EN-1-YL]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of [3-Phenyl-2-(phenylsulfanyl)prop-2-EN-1-YL]benzene involves its interaction with molecular targets through its phenyl and phenylsulfanyl groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding, depending on the specific application. The compound’s ability to undergo various chemical reactions also allows it to be modified for targeted effects.
相似化合物的比较
Similar Compounds
[3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole]: A compound with similar structural features but containing a triazole ring.
[3-Phenyl-2-(phenylsulfanyl)prop-2-en-1-yl]benzene derivatives: Compounds with different substituents on the phenyl rings or variations in the sulfanyl group.
Uniqueness
This compound is unique due to its specific combination of phenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
[(Z)-1,3-diphenylprop-1-en-2-yl]sulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18S/c1-4-10-18(11-5-1)16-21(17-19-12-6-2-7-13-19)22-20-14-8-3-9-15-20/h1-16H,17H2/b21-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKRTRHXUIKMDC-PGMHBOJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=CC2=CC=CC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=C/C2=CC=CC=C2)/SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
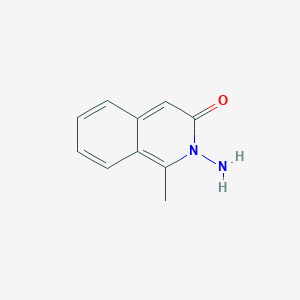
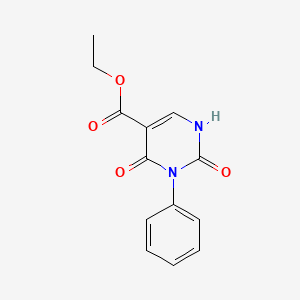
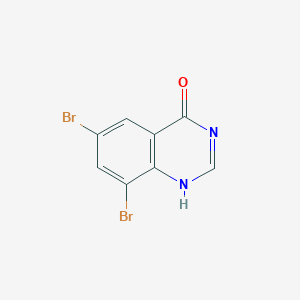
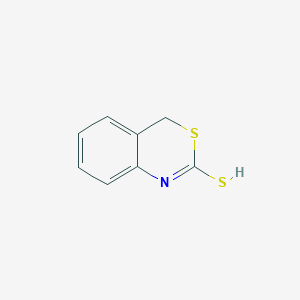
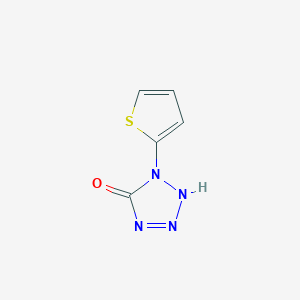
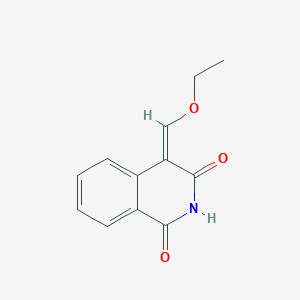
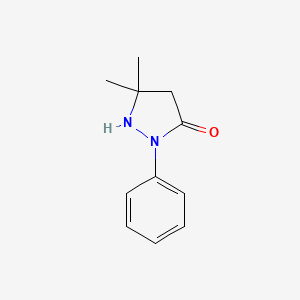
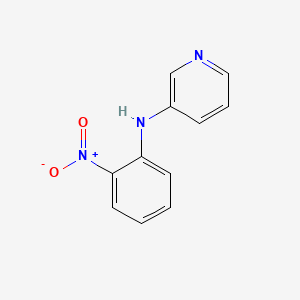
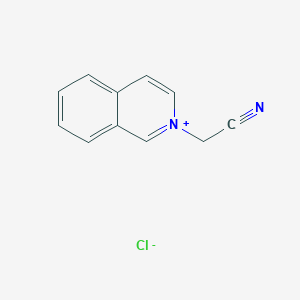
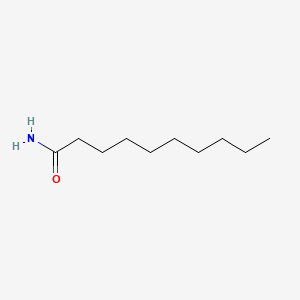
![N-[benzotriazol-1-yl-(4-methoxyphenyl)methyl]benzamide](/img/structure/B7778625.png)
